3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile
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Overview
Description
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is a chemical compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a benzenecarbonitrile group attached to a 3,3-dimethyl-2-oxo-1-azetanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a 3,3-dimethyl-2-oxo-1-azetanyl derivative, with a benzenecarbonitrile compound. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzenecarbonitrile group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzenecarbonitrile derivatives.
Scientific Research Applications
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile: Unique due to its specific structural features.
Butanal, 3,3-dimethyl-2-oxo-, hydrate (21): Similar in having a 3,3-dimethyl-2-oxo group but differs in other structural aspects.
Uniqueness
This compound stands out due to its combination of a benzenecarbonitrile group with a 3,3-dimethyl-2-oxo-1-azetanyl moiety, which imparts unique chemical and biological properties .
Properties
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-4-9(6-10)7-13/h3-6H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEMABAJEAKDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=CC(=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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